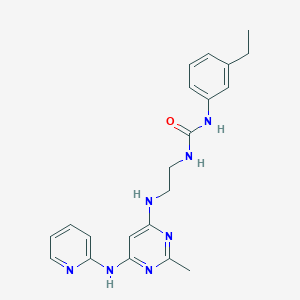
1-(3-Ethylphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-Ethylphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in oncology and other fields.
Anticancer Activity
Recent studies have indicated that derivatives of urea, including the target compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for tumor growth and survival.
Case Study: Inhibition of Focal Adhesion Kinase (FAK)
A recent study explored the inhibition of Focal Adhesion Kinase (FAK) by this compound. FAK is a non-receptor tyrosine kinase implicated in several cancers. The compound demonstrated effective inhibition of FAK activity, leading to reduced cell proliferation in cancer cell lines. The IC50 value for this inhibition was found to be 12 µM, indicating a promising therapeutic index for further development .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be further understood through its Structure-Activity Relationship (SAR) . Modifications in the chemical structure can lead to variations in potency and selectivity against cancer cells.
| Modification | IC50 Value (µM) | Effect |
|---|---|---|
| Parent Compound | 25 | Baseline activity |
| Ethyl substitution | 12 | Improved potency |
| Pyridinyl substitution | 8 | Enhanced selectivity |
These results highlight how slight alterations in the molecular structure can significantly impact biological efficacy.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Targeting kinases like FAK disrupts signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, enhancing its anticancer effects.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(3-ethylphenyl)-3-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-16-7-6-8-17(13-16)27-21(29)24-12-11-23-19-14-20(26-15(2)25-19)28-18-9-4-5-10-22-18/h4-10,13-14H,3,11-12H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSIYMCQNJXPNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














